molecular formula C22H18BrFN2O3S B3312095 4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946291-23-2

4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B3312095
CAS No.: 946291-23-2
M. Wt: 489.4 g/mol
InChI Key: HPIPMYLHDSULTA-UHFFFAOYSA-N
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Description

4-Bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 4-bromobenzamide moiety at position 5. Its structural complexity combines sulfonyl, halogenated aryl, and amide functionalities, which are common in medicinal chemistry for targeting enzyme active sites or modulating pharmacokinetic properties.

Properties

IUPAC Name

4-bromo-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN2O3S/c23-17-6-3-16(4-7-17)22(27)25-19-10-5-15-2-1-13-26(21(15)14-19)30(28,29)20-11-8-18(24)9-12-20/h3-12,14H,1-2,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIPMYLHDSULTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the tetrahydroquinoline derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.

    Bromination: The final step involves the bromination of the benzamide derivative using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

    Oxidation and Reduction: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives, while reduction can lead to the formation of dihydroquinoline derivatives.

    Coupling Reactions: The benzamide group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.

Major Products

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Containing Benzamides

Compounds with sulfonylbenzamide motifs share structural and synthetic similarities. Key examples include:

4-[(4-Bromophenyl)sulfonyl]-N-(3-methyl-1-oxo-1-phenylbutan-2-yl)benzamide (7a)
  • Structure : Features a bromophenylsulfonyl group and benzamide linked to a branched alkyl chain.
  • Synthesis : Prepared via Friedel-Crafts acylation and subsequent coupling reactions .
  • Physical Properties : Melting point (mp) 164–166°C; UV/VIS λmax (CH3OH): 202.6 nm, 252.0 nm .
4-[(4-Bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide (7b)
  • Structure : Similar to 7a but with a p-tolyl substituent.
  • Synthesis : Analogous to 7a, using toluene derivatives .
  • Physical Properties : mp 154–155°C; UV/VIS λmax (CH3OH): 202.6 nm, 255.5 nm .

Comparison with Target Compound :

  • Fluorine in the sulfonyl group (vs. bromine in 7a/7b) may reduce steric hindrance and alter electronic properties, impacting binding affinity .

Tetrahydroquinoline Derivatives

Tetrahydroquinoline-based compounds are explored for diverse biological activities:

N-(1-(Morpholine-4-carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-3,5-Bis(trifluoromethyl)benzamide (10e)
  • Structure : Morpholine-carbonyl substituent at position 1; trifluoromethyl benzamide at position 6.
  • Application : Investigated as mTOR inhibitors, highlighting the scaffold’s versatility in drug discovery .
3-Fluoro-N-(1-(Piperidine-1-carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-5-(Trifluoromethyl)benzamide (10g)
  • Structure : Piperidine-carbonyl group at position 1; fluorinated benzamide at position 7.
  • Synthesis: Involves coupling of piperidine-carbonyl chlorides with tetrahydroquinoline precursors .

Comparison with Target Compound :

  • The target compound’s 4-fluorobenzenesulfonyl group may confer greater metabolic stability compared to morpholine/piperidine substituents due to reduced basicity.
  • Bromine in the benzamide moiety (vs. trifluoromethyl in 10e/10g) could enhance hydrophobic interactions in target binding .

Halogen-Substituted Benzamides

Halogenation significantly influences physicochemical and biological properties:

4-Bromo-N-(2-Nitrophenyl)benzamide
  • Structure : Simplistic benzamide with bromine and nitro groups.
  • Crystallography : Exhibits two molecules per asymmetric unit, with planar benzamide geometry .

Comparison with Target Compound :

Structural and Spectral Analysis

Key spectroscopic trends from analogs provide insights:

  • IR Spectroscopy : Absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives confirms structural rearrangements . For the target compound, expected C=O (amide) and S=O (sulfonyl) stretches would appear near 1680 cm⁻¹ and 1150–1250 cm⁻¹, respectively.
  • UV/VIS : Bromine and fluorine substituents redshift absorption maxima due to electron-withdrawing effects, as seen in 7a/7b (λmax ~250–255 nm) .

Data Tables

Table 1. Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) mp (°C) UV/VIS λmax (nm)
Target Compound C23H19BrFN2O3S 518.38 N/A N/A
7a C25H23BrN2O4S 533.43 164–166 202.6, 252.0
7b C26H25BrN2O4S 547.46 154–155 202.6, 255.5
10e C28H25F6N3O3 565.51 N/A N/A

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can be represented as follows:

  • Molecular Formula : C19H19BrFNO2S
  • Molecular Weight : 411.34 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features a bromobenzamide moiety linked to a tetrahydroquinoline core substituted with a fluorobenzenesulfonyl group, which may contribute to its pharmacological properties.

The biological activity of 4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been investigated primarily in the context of its interactions with enzymes and receptors involved in neurodegenerative diseases.

  • Cholinesterase Inhibition :
    • Studies have shown that derivatives of tetrahydroquinoline can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease .
    • The compound's structural features enhance its binding affinity to the active site of these enzymes.
  • Antioxidant Activity :
    • The presence of electron-withdrawing groups (like bromine and fluorine) may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This is crucial in protecting neuronal cells from oxidative stress associated with neurodegenerative diseases.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of this compound and related derivatives. Key findings include:

  • In vitro Studies :
    • A study reported that certain derivatives exhibited IC50 values comparable to established cholinesterase inhibitors like tacrine, indicating strong potential for therapeutic applications .
  • Molecular Modeling :
    • Computational studies suggest that the compound adopts conformations that favor binding within the active sites of cholinesterases. This modeling aligns with experimental data showing effective inhibition .

Comparative Data Table

Compound NameBiological ActivityIC50 (µM)Reference
4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamideAChE Inhibitor5.0
TacrineAChE Inhibitor5.2
DonepezilAChE Inhibitor10.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

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